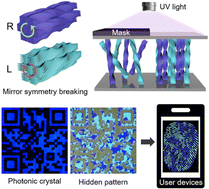Racemized photonic crystals for physical unclonable function†
Materials Horizons Pub Date: 2022-08-09 DOI: 10.1039/D2MH00710J
Abstract
As Internet of Things-based technologies continue to digitalize our society, the development of secure and robust identification systems against evolving adversaries remains a grave challenge. Recently, physical unclonable functions (PUFs) have garnered tremendous scientific interest due to their intrinsic randomness, which makes them difficult to counterfeit. Herein, we present a facile approach for fabricating optical PUFs using spontaneous mirror symmetry breaking of molecular self-assembly. The PUF composed of racemic helical structures that generate chiroptical signals exhibits high encoding capacity (∼1013 000), precise recognition rate, and impressive reconfigurability. The present study demonstrates that the utilization of random symmetry breaking is a promising approach to the design of high-level security systems.


Recommended Literature
- [1] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites
- [2] A stronger acceptor decreases the rates of charge transfer: ultrafast dynamics and on/off switching of charge separation in organometallic donor–bridge–acceptor systems†
- [3] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†
- [4] Using ethane and butane as probes to the molecular structure of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ionic liquids
- [5] Direct determination of chlorhexidine in urine by high-performance liquid chromatography
- [6] Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†
- [7] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [8] Progress in the preparation and evaluation of glucose-sensitive microneedle systems and their blood glucose regulation
- [9] TCD, a triterpenoid isolated from wild bitter gourd, reduces synaptosomal release of glutamate and protects against kainic acid-induced neuronal death
- [10] 1D confined materials synthesized via a coating method for thermal catalysis and energy storage applications

Journal Name:Materials Horizons
Research Products
-
CAS no.: 372-38-3
-
CAS no.: 2842-63-9
-
CAS no.: 95-20-5
-
3-Fluoro-4-methoxybenzaldehyde
CAS no.: 351-54-2
-
CAS no.: 2587-02-2
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4
-
CAS no.: 522-12-3
-
CAS no.: 2974-92-7
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6









